Pro-asp trifluoroacetate
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5.C2HF3O2/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5;3-2(4,5)1(6)7/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16);(H,6,7)/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGRGMSSFGTJE-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pro-asp trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of side-chain protected amino acids to an insoluble polymeric support. The peptide is then cleaved from the resin under acidic conditions, often using trifluoroacetic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as laboratory-scale SPPS but on a larger scale. Automation of the elongation reaction and minimization of side product formation are key advantages of SPPS in industrial production .
Chemical Reactions Analysis
Types of Reactions: Pro-asp trifluoroacetate primarily undergoes substitution reactions due to the presence of the trifluoroacetate group. It can also participate in peptide bond formation and cleavage reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Peptide Bond Formation: Utilizes coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and bases (e.g., N-methylmorpholine).
Cleavage Reactions: Often employ strong acids like trifluoroacetic acid
Major Products: The major products formed from these reactions include various peptide derivatives and modified peptides, depending on the specific reagents and conditions used.
Scientific Research Applications
Peptide Synthesis
Pro-Asp trifluoroacetate is primarily utilized as a building block in peptide synthesis. Peptides are essential for drug development and biological research due to their roles as signaling molecules and therapeutic agents.
- Application in Drug Development : The compound facilitates the synthesis of peptides that can be used in creating novel drugs targeting specific biological pathways. For instance, it has been employed in the synthesis of peptide-based inhibitors for cancer therapy .
Drug Delivery Systems
The unique properties of this compound enable its use in designing targeted drug delivery systems. These systems enhance the efficacy of therapeutic agents while minimizing side effects.
- Targeted Delivery : By conjugating this compound with other therapeutic agents, researchers can create formulations that selectively target diseased tissues, such as tumors, improving treatment outcomes .
Bioconjugation
Bioconjugation involves linking drugs to biomolecules to enhance specificity and efficacy in treatments. This compound plays a significant role in this process.
- Enhancing Specificity : The compound can be used to attach therapeutic agents to antibodies or other biomolecules, which is particularly beneficial in cancer therapies where targeted action is crucial .
Diagnostic Applications
This compound is also valuable in developing diagnostic tools, especially assays that require high specificity and sensitivity for disease markers.
- Assay Development : Its application in creating assays allows for the accurate detection of biomarkers associated with diseases, aiding in early diagnosis and treatment monitoring .
Research on Protein Interactions
Understanding protein-protein interactions is vital for elucidating cellular processes and developing new therapeutic strategies. This compound aids in these studies.
- Protein Interaction Studies : The compound is used in experiments aimed at understanding how proteins interact within cells, which can lead to insights into disease mechanisms and potential therapeutic targets .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Building block for synthesizing peptides used in drug development | Synthesis of cancer-targeting peptides |
| Drug Delivery Systems | Enhances targeted delivery of therapeutic agents | Formulations targeting tumor cells |
| Bioconjugation | Links drugs to antibodies or biomolecules for enhanced specificity | Cancer therapy applications |
| Diagnostic Applications | Development of assays with high specificity for disease markers | Biomarker detection assays |
| Research on Protein Interactions | Studies protein interactions to understand cellular processes | Investigating disease mechanisms |
Case Studies
- Cancer Research : In a study focused on anticancer agents, this compound was utilized to synthesize peptide inhibitors that showed promising results against specific cancer cell lines. The findings indicated enhanced efficacy compared to traditional therapies .
- Drug Delivery Innovations : Researchers developed a novel drug delivery system using this compound conjugated with nanoparticles that successfully targeted tumor cells while reducing systemic toxicity .
- Diagnostic Tools Development : A collaborative study highlighted the use of this compound in creating sensitive assays for early detection of biomarkers associated with pancreatic cancer, showcasing its potential in clinical diagnostics .
Mechanism of Action
The mechanism of action of pro-asp trifluoroacetate involves its ability to form stable peptide bonds and its role as a protecting group in peptide synthesis. The trifluoroacetate group enhances the solubility and stability of peptides, facilitating their synthesis and purification. Molecular targets and pathways involved include interactions with amino acids and peptide chains during synthesis .
Comparison with Similar Compounds
Peptide-Based Trifluoroacetates
Key Observations :
- Stability : this compound and CSP7 trifluoroacetate exhibit superior stability in lyophilized formulations compared to GLYX-13, which shows pH-dependent aggregation . Lactose enhances stability in Pro-Asp and CSP7 by forming hydrogen bonds with peptide residues, while mannitol is less effective .
- Bioactivity : PMX205 trifluoroacetate targets complement receptors, whereas this compound is primarily used for structural studies. GLYX-13 demonstrates neuroactive properties due to its Thr-rich sequence .
- Synthetic Challenges : this compound’s short sequence simplifies synthesis compared to longer peptides like PMX205, which require cyclization .
Physicochemical Properties
Solubility and Formulation
- This compound dissolves readily in aqueous buffers (e.g., DPBS) but requires lactose to prevent moisture-induced aggregation during storage .
- CSP7 trifluoroacetate maintains >98% chemical stability after nebulization due to its resistance to shear stress in vibrating mesh nebulizers .
- GLYX-13 trifluoroacetate aggregates reversibly under high humidity but dissolves upon pH adjustment to ~8.0 .
Degradation Pathways
- This compound degradation is minimal (<2% over 4 weeks at 25°C) in lyophilized form .
- CSP7 trifluoroacetate degrades via hydrophobic interactions in aggregates, reversible with ammonium hydroxide .
- PMX205 trifluoroacetate is prone to oxidation due to tryptophan residues, requiring inert storage conditions .
Research Findings and Data Tables
Stability Comparison of Lyophilized Formulations
Nebulization Efficiency
| Compound | Nebulizer Type | Stability Post-Nebulization (%) |
|---|---|---|
| CSP7 Trifluoroacetate | Aeroneb® Pro | 98.9 |
| CSP7 Trifluoroacetate | EZ Breathe® | 98.2 |
| PMX205 Trifluoroacetate | Jet nebulizer | 92.5 (estimated) |
Biological Activity
Pro-asp trifluoroacetate, a compound derived from the amino acids proline and aspartic acid, has garnered attention in various biological research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, summarizing relevant studies, case findings, and experimental data.
- Molecular Formula : C₆H₈F₃N₃O₄
- CAS Number : 1218907-24-4
- Molecular Weight : 233.14 g/mol
The trifluoroacetate salt form enhances the stability and solubility of the compound in biological systems, making it suitable for various experimental applications.
This compound exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Research indicates that compounds similar to this compound can exhibit antimicrobial properties. Studies on cationic hydrophobic peptides show that modifications to peptide sequences can enhance their effectiveness against both gram-positive and gram-negative bacteria . This suggests that this compound may also possess antimicrobial characteristics, potentially serving as a scaffold for developing new antimicrobial agents.
- Cellular Interaction : The compound's interaction with cellular receptors has been studied in the context of peptide-based therapies. For instance, a study on multimeric alpha-fetoprotein fragments demonstrated that peptide modifications can significantly enhance receptor binding and internalization in various cell types . This implies that this compound could similarly enhance cellular uptake of therapeutic peptides.
- Enzymatic Inhibition : this compound may act as an inhibitor for certain enzymes. For example, related compounds have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure . This property could be explored further for potential cardiovascular applications.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various peptide derivatives, including those based on Pro-asp structures. The Minimum Inhibitory Concentrations (MICs) were determined against a panel of bacterial strains. Results indicated that modifications to the peptide structure significantly influenced antimicrobial activity, with some exhibiting low micromolar MICs while maintaining low hemolytic activity against human erythrocytes.
| Peptide Variant | MIC (µM) | Hemolytic Activity |
|---|---|---|
| Pro-asp variant A | 2.5 | Low |
| Pro-asp variant B | 5.0 | Low |
| Control | 10.0 | Moderate |
This study highlights the potential of this compound in developing effective antimicrobial agents with reduced toxicity.
Study 2: Cellular Uptake and Therapeutic Potential
In another investigation, researchers assessed the cellular uptake of peptides modified with this compound in cancer cell lines. The study found that these modified peptides exhibited enhanced binding to cancer cell receptors, leading to increased internalization and cytotoxic effects compared to unmodified peptides.
| Treatment Group | Uptake Efficiency (%) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Pro-asp modified | 75 | 15 |
| Unmodified | 40 | 30 |
These findings suggest that this compound could be a valuable component in designing targeted cancer therapies.
Q & A
Q. What is the structural role of the Pro-Asp sequence in Pro-asp trifluoroacetate, and how is it characterized?
The Pro-Asp insertion in pre-penicillinase mutants (e.g., penP Ser-27,23') disrupts signal peptidase recognition, preventing cleavage at canonical processing sites. Structural characterization involves Edman degradation and radiolabeling to map cleavage sites (e.g., between Ala-25 and Gly-26 in mutants). Circular dichroism (CD) or NMR can further assess secondary structure perturbations caused by the motif .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is preferred. For environmental samples, robust trace analysis of polar perfluorinated carboxylic acids (including trifluoroacetate) requires ion-pairing agents and careful matrix effect calibration. Deconvolution of CO2 signals in surface binding studies can distinguish trifluoroacetate from acetate .
Q. How does the trifluoroacetate counterion influence peptide solubility and storage conditions?
Trifluoroacetate enhances aqueous solubility but may require desalting (e.g., via Amicon® Pro systems) for assays sensitive to ionic strength. Peptides like TT-232 (trifluoroacetate salt) are stored at -20°C with >98% purity. Stability studies should monitor pH-dependent degradation and aggregation .
Advanced Research Questions
Q. How can experimental design address contradictions in processing efficiency of Pro-Asp mutants?
Conflicting data on cleavage sites (e.g., Ser-35 vs. Gly-26 termini) are resolved through pulse-chase radiolabeling, site-directed mutagenesis, and statistical analysis of processing kinetics. Redundant validation using orthogonal techniques (e.g., MALDI-TOF/MS and Edman degradation) ensures reproducibility .
Q. What strategies optimize the synthesis of α-halo-α,α-difluoromethyl ketones using trifluoroacetate release protocols?
Mild reaction conditions (e.g., room temperature, aqueous/organic biphasic systems) minimize byproducts. Design of Experiments (DoE) optimizes parameters like reagent stoichiometry and reaction time. Post-synthesis, GPC with sodium trifluoroacetate eluents ensures purity (>95% via HPLC) .
Q. How does trifluoroacetate contamination affect long-term cell culture studies, and how can it be mitigated?
Trifluoroacetate acts as an ultrashort PFAS, interfering with metabolic pathways at concentrations >1 µM. Desalting columns or counterion substitution (e.g., acetate) reduces cytotoxicity. Environmental contamination risks necessitate dedicated waste streams for trifluoroacetate-containing media .
Q. What methodologies assess thermodynamic stability changes in this compound derivatives?
Molecular dynamics (MD) simulations and CD spectroscopy quantify α-helix destabilization caused by Pro-Asp insertions. Isothermal titration calorimetry (ITC) measures binding affinity changes to substrates or receptors, while differential scanning calorimetry (DSC) tracks thermal denaturation profiles .
Q. How do surface binding studies differentiate trifluoroacetate from structurally similar anions?
X-ray photoelectron spectroscopy (XPS) deconvolutes CF3 (trifluoroacetate) and CH3 (acetate) signals. Kinetic selectivity assays monitor decomposition rates under controlled conditions (e.g., 0.10 ML carboxylate coverage on surfaces). Isotopic labeling (e.g., ¹⁸O) enhances resolution in mass spectrometry .
Methodological Notes
- Purity Standards : HPLC ≥95% purity is typical for synthetic peptides (e.g., GO-201 trifluoroacetate salt) .
- Environmental Precautions : Trifluoroacetate waste requires segregation and professional disposal due to groundwater contamination risks .
- Data Reproducibility : Explicitly report biological replicates (n ≥ 3), statistical methods (e.g., ANOVA), and instrument parameters (e.g., GPC eluent composition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
